
Ethyl Quetiapine Fumarate Salt
Overview
Description
Ethyl Quetiapine Fumarate Salt is a derivative of quetiapine, an atypical antipsychotic belonging to the dibenzothiazepine class. Its chemical designation is 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]-ethanol fumarate (2:1) (salt). The molecular formula is C₄₂H₅₀N₆O₄S₂·C₄H₄O₄, with a molecular weight of 883.11 g/mol . Structurally, it consists of a dibenzothiazepine core fused with a piperazine ring and a hydroxyethoxy side chain, forming a fumarate salt to enhance stability and solubility. The compound is a white to off-white crystalline powder, moderately soluble in water but more soluble in methanol and 0.1N HCl .
Preparation Methods
The synthesis of Ethyl Quetiapine Fumarate Salt involves several steps. The primary synthetic route includes the reaction of 11-chlorodibenzo[b,f][1,4]thiazepine with 1-(2-hydroxyethoxyethyl)piperazine in the presence of a base and a solvent . The reaction conditions typically involve the use of polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide . The resulting intermediate is then reacted with fumaric acid to form the fumarate salt . Industrial production methods often involve optimization of reaction conditions to maximize yield and purity while minimizing impurities .
Chemical Reactions Analysis
Ethyl Quetiapine Fumarate Salt undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium hydroxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl Quetiapine Fumarate Salt has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl Quetiapine Fumarate Salt is similar to that of Quetiapine. It acts as an antagonist at multiple neurotransmitter receptors, including dopamine type 2 (D2) and serotonin 2A (5HT2A) receptors . This antagonistic action helps to alleviate symptoms of schizophrenia and bipolar disorder. Additionally, it has a high affinity for histamine receptors, contributing to its sedative effects .
Comparison with Similar Compounds
Molecular and Structural Properties
Key Insights :
- This compound exhibits improved solubility compared to the hemifumarate form due to its ethyl group and balanced salt stoichiometry .
- Quetiapine Tetraethylene Glycol Fumarate Salt incorporates a polyethylene glycol chain, enhancing lipophilicity and bioavailability in hydrophobic environments .
Pharmacokinetics and Bioavailability
- This compound: Demonstrates moderate solubility in water (≈2.6 mg/mL), with a dissolution profile optimized for sustained-release formulations. Nanoemulsion delivery systems have increased its bioavailability by 2.6-fold compared to suspensions .
- Quetiapine Hemifumarate: Lower aqueous solubility (≈1.2 mg/mL) limits its use in immediate-release formulations. However, solid lipid nanoparticles (SLNs) improve its oral bioavailability by minimizing first-pass metabolism .
- Quetiapine Fumarate (Standard) : Achieves peak plasma concentration (Cmax) in 1–2 hours. Its extended-release (ER) formulations show 90% similarity (f2 factor) to reference products in dissolution kinetics .
Analytical Characterization
- HPLC Methods : this compound is quantified using reverse-phase HPLC with UV detection at 290 nm , achieving a linear range of 5–25 μg/mL (R² = 0.9997) .
- TLC Analysis : Thin-layer chromatography (silica gel F254, toluene:dioxane:dimethylamine mobile phase) distinguishes it from impurities like quetiapine N-oxide and lactam derivatives .
- Spectrophotometry : Validated UV methods at 530 nm ensure precision (RSD <2%) for bulk and dosage forms .
Clinical and Regulatory Considerations
- Safety Profile: this compound shares the general tolerability of quetiapine derivatives, with adverse events (AEs) like neutropenia and eosinophilia reported in <5% of patients .
- Regulatory Status : Approved by the FDA as a psychotropic agent, with dosage strengths expressed in base-equivalent milligrams .
Biological Activity
Ethyl Quetiapine Fumarate Salt is a derivative of quetiapine, an atypical antipsychotic primarily used to treat schizophrenia and bipolar disorder. This article delves into the biological activity of this compound, highlighting its pharmacodynamics, pharmacokinetics, and therapeutic applications based on diverse research findings.
Overview of Quetiapine
Quetiapine is a dibenzothiazepine derivative that exhibits a complex pharmacological profile. It acts as an antagonist at various neurotransmitter receptors, including:
- Dopamine Receptors : D1, D2, D3, D4, and D5
- Serotonin Receptors : 5-HT1A (partial agonist), 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, 5-HT6, and 5-HT7 (antagonists)
- Adrenergic Receptors : α1 and α2 antagonists
- Histamine Receptors : H1 antagonist
- Muscarinic Acetylcholine Receptors : Antagonist
This broad receptor activity contributes to its efficacy in managing psychotic disorders while minimizing extrapyramidal side effects commonly associated with other antipsychotics .
Pharmacodynamics
The biological activity of this compound is primarily characterized by its ability to modulate neurotransmitter systems. Key findings include:
- Serotonin Modulation : Quetiapine's antagonism at 5-HT2A receptors has been linked to alleviating negative symptoms of schizophrenia. By acting as a partial agonist at 5-HT1A receptors, it may enhance dopaminergic transmission in certain brain regions .
- Dopamine D2 Receptor Interaction : Quetiapine displays rapid dissociation from D2 receptors, allowing for normal dopaminergic function while reducing the risk of hyperprolactinemia and movement disorders .
- Antihistaminic Effects : At lower doses, quetiapine acts predominantly as an H1 receptor blocker, contributing to its sedative properties and making it useful in treating insomnia associated with mood disorders .
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its absorption and metabolism:
- Absorption : Peak plasma concentrations are typically reached within 1.5 hours post-administration .
- Bioavailability : Studies indicate that the bioavailability of quetiapine can be affected by food intake; high-fat meals may alter its absorption characteristics .
- Metabolism : The liver metabolizes quetiapine primarily through CYP3A4 enzymes, leading to the formation of norquetiapine, which possesses its own pharmacological activity .
- Excretion : Approximately 73% of the drug is excreted via the kidneys, with minor amounts eliminated unchanged .
Case Studies and Research Findings
Several studies have explored the efficacy and safety profiles of this compound:
- Clinical Efficacy in Schizophrenia :
- Bipolar Disorder Management :
- Extended Release Formulation :
Table 1: Pharmacological Profile of this compound
Receptor Type | Action |
---|---|
Dopamine D2 | Antagonist |
Serotonin 5-HT1A | Partial Agonist |
Serotonin 5-HT2A | Antagonist |
Histamine H1 | Antagonist |
Adrenergic α1 | Antagonist |
Table 2: Summary of Clinical Studies on Quetiapine
Study Focus | Findings |
---|---|
Schizophrenia Treatment | Significant symptom reduction; low EPS incidence |
Bipolar Disorder Management | Effective for manic episodes; well tolerated |
Bioavailability | Comparable between new XR and reference formulations |
Q & A
Basic Research Questions
Q. How can the molecular structure of Ethyl Quetiapine Fumarate Salt be confirmed experimentally?
- Methodological Answer : The molecular structure is validated using nuclear magnetic resonance (NMR) spectroscopy for hydrogen and carbon environments, mass spectrometry (MS) for molecular ion peaks, and elemental analysis to confirm stoichiometry. The fumarate salt’s structural formula (C₄₂H₅₀N₆O₄S₂·C₄H₄O₄) and molecular weight (883.11 g/mol) are cross-referenced with crystallographic data .
Q. What analytical methods are recommended for assessing purity and related substances in this compound?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection (289 nm) and mobile phases like methanol and acetic acid buffer (13:7) to quantify impurities. System suitability requires ≤2.0% RSD for peak areas .
- Gas Chromatography (GC) : Internal standard methods (e.g., phenyl benzoate) for ethanol content determination, validated with ≤2.0% RSD .
- Titration : Volumetric methods for water content (≤2.48%) and sodium/potassium exchange capacity via atomic absorption spectroscopy .
Q. How is the solubility profile of this compound determined, and what factors influence it?
- Methodological Answer : Solubility is assessed via shake-flask methods at varying pH levels (e.g., phosphate buffers). Intrinsic solubility (logS₀) predictions using software like Chemaxon are cross-validated experimentally. Discrepancies (e.g., ΔlogS₀ = 1.42 in fumarate salts) require adjusting for counterion effects and pH-dependent ionization .
Q. What protocols ensure stability of this compound under different storage conditions?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) per ICH guidelines. Monitor degradation products (e.g., sulfoxides) via HPLC and assess hygroscopicity through loss on drying (<2.0% at 105°C) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate alcohol-resistant formulations of this compound?
- Methodological Answer :
- Formulation : Prepare matrix tablets using polymers like HPMC K15M and ethyl cellulose via wet granulation. Optimize polymer ratios (e.g., 1:1 to 1:3) to resist ethanol-induced dose dumping .
- In Vitro Testing : Use dissolution apparatus with 0.1N HCl and 0–40% ethanol. Measure drug release kinetics (e.g., zero-order vs. Higuchi models) .
- In Vivo Validation : Compare pharmacokinetic parameters (Cmax, AUC) in animal models under ethanol co-administration .
Q. How can contradictions between predicted and experimental solubility data for this compound be resolved?
- Methodological Answer :
- Method Validation : Replicate shake-flask experiments with controlled pH (2.0–7.4) and ionic strength. Use HPLC-UV for quantification to avoid interference from degradation products .
- Computational Refinement : Adjust solubility prediction algorithms to account for salt dissociation constants (pKa) and lattice energy contributions .
Q. What strategies optimize synthetic routes for this compound to minimize by-products?
- Methodological Answer :
- Reaction Monitoring : Use thin-layer chromatography (TLC) with toluene-methanol-ethyl acetate (40:7:3) to track intermediates. Limit by-products (e.g., Rf = 0.1 spots) to ≤0.5% via iterative process adjustments .
- Purification : Recrystallize crude product from ethanol-water mixtures. Validate purity via NMR and residual solvent analysis (GC) .
Q. How does the fumarate salt form impact the bioavailability of Quetiapine in preclinical models?
- Methodological Answer :
- Comparative Studies : Administer free base and fumarate salt forms to animal cohorts. Measure plasma concentrations using LC-MS/MS and calculate relative bioavailability (Frel).
- Dissolution Correlation : Use biorelevant media (FaSSIF/FeSSIF) to simulate gastrointestinal conditions. Corrogate in vitro-in vivo (IVIVC) profiles .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported sodium content across batches of this compound?
- Methodological Answer :
- Analytical Harmonization : Standardize atomic absorption spectroscopy parameters (e.g., flame type, wavelength). Cross-validate with ICP-MS for trace metal analysis .
- Batch History Review : Investigate synthesis steps (e.g., sodium fusidate purification) for potential contamination sources .
Q. Methodological Resources
Properties
IUPAC Name |
6-[4-[2-(2-ethoxyethoxy)ethyl]piperazin-1-yl]benzo[b][1,4]benzothiazepine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S/c1-2-27-17-18-28-16-15-25-11-13-26(14-12-25)23-19-7-3-5-9-21(19)29-22-10-6-4-8-20(22)24-23/h3-10H,2,11-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXYXAAPCZDAOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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